3-Amino-4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-Amino-4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino group and the various aromatic substituents. Common reagents used in these reactions include halogenated precursors, amines, and coupling agents. Reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halides for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-Amino-4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its interaction with biological targets.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Amino-4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(3,4-dimethoxyphenyl)propionic acid
- (3,4-Dimethoxyphenyl)(2,5-dimethylphenyl)methylamine
Uniqueness
Compared to similar compounds, 3-Amino-4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide stands out due to its complex structure, which includes multiple aromatic rings and functional groups
Properties
Molecular Formula |
C31H29N3O3S |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
3-amino-4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C31H29N3O3S/c1-17-6-8-20(9-7-17)24-16-23(21-10-11-25(36-4)26(15-21)37-5)27-28(32)29(38-31(27)34-24)30(35)33-22-13-18(2)12-19(3)14-22/h6-16H,32H2,1-5H3,(H,33,35) |
InChI Key |
VMYZSGLDYRWLHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC(=C(C=C4)OC)OC)C(=C(S3)C(=O)NC5=CC(=CC(=C5)C)C)N |
Origin of Product |
United States |
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